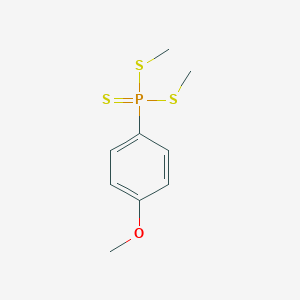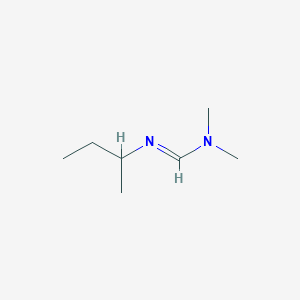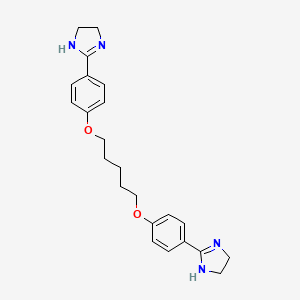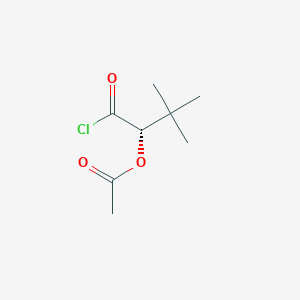
Dimethyl (4-methoxyphenyl)phosphonotrithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (4-methoxyphenyl)phosphonotrithioate is an organophosphorus compound characterized by the presence of a phosphonotrithioate group attached to a 4-methoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (4-methoxyphenyl)phosphonotrithioate typically involves the reaction of dimethyl phosphite with 4-methoxyphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 80-100°C. The reaction proceeds via the formation of an intermediate phosphonothioate, which is subsequently converted to the desired phosphonotrithioate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Dimethyl (4-methoxyphenyl)phosphonotrithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate or phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphonotrithioate group to phosphonodithioate or phosphonothioate.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphonate, phosphonothioate, and phosphonodithioate derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Dimethyl (4-methoxyphenyl)phosphonotrithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphonate metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of dimethyl (4-methoxyphenyl)phosphonotrithioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or modulating their activity through allosteric effects. The pathways involved in its action include signal transduction cascades and metabolic pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- Dimethyl (4-methoxyphenyl)phosphonate
- Dimethyl (4-methoxyphenyl)phosphonodithioate
- Dimethyl (4-methoxyphenyl)phosphonothioate
Uniqueness
Dimethyl (4-methoxyphenyl)phosphonotrithioate is unique due to the presence of three sulfur atoms in its phosphonotrithioate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to participate in specific chemical reactions and interact with biological targets in ways that other similar compounds cannot.
特性
CAS番号 |
80283-43-8 |
|---|---|
分子式 |
C9H13OPS3 |
分子量 |
264.4 g/mol |
IUPAC名 |
(4-methoxyphenyl)-bis(methylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13OPS3/c1-10-8-4-6-9(7-5-8)11(12,13-2)14-3/h4-7H,1-3H3 |
InChIキー |
BVPHIMQSFNDMHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)P(=S)(SC)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)


![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)




![4-Chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14419271.png)

![4-{[(Quinolin-6-yl)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14419292.png)



